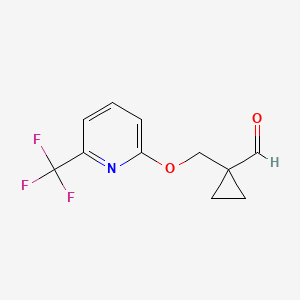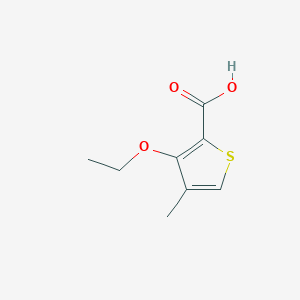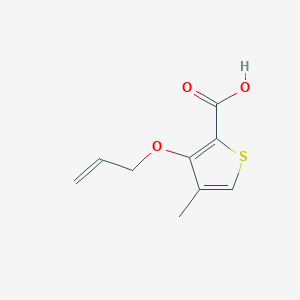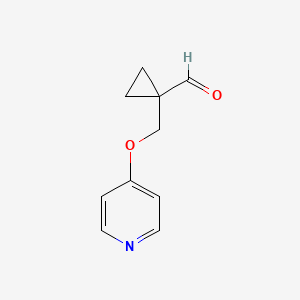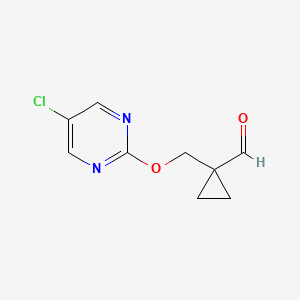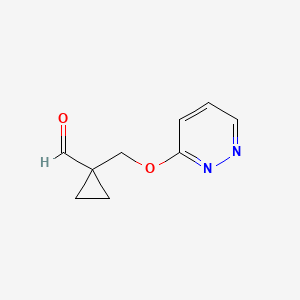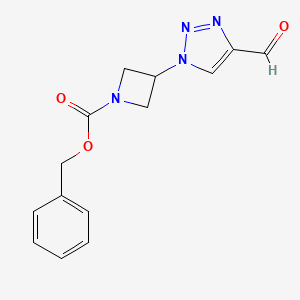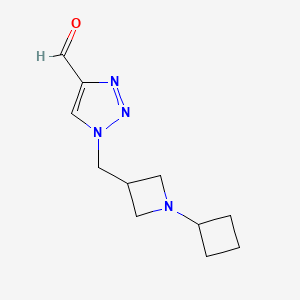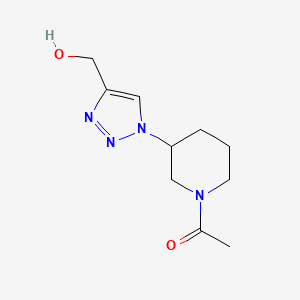
4-(chloromethyl)-1-((3-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, which includes the compound , has been a topic of interest in recent years . Thiophene-based analogs have been synthesized by heterocyclization of various substrates . One such method involves the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been extensively studied . For instance, the Gewald reaction is a significant synthetic method to thiophene derivatives . This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .
Physical And Chemical Properties Analysis
Thiophene, a component of the compound , is a simple six-membered heterocyclic compound found in various natural products, drug molecules, vitamins, and materials . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Wissenschaftliche Forschungsanwendungen
Materials Science and Energetic Materials
Triazolyl-functionalized compounds have been utilized in the synthesis of monocationic energetic salts, showcasing their potential in developing materials with good thermal stability and relatively high density. These properties are essential for applications in energetic materials, highlighting the triazole derivatives' significance in creating components for explosives, propellants, and pyrotechnics (Wang, Ruihu et al., 2007).
Corrosion Inhibition
Derivatives of triazole, particularly those incorporating methylthiophenyl groups, have demonstrated efficacy as corrosion inhibitors for metals in acidic media. This application is critical for protecting infrastructure and machinery in industrial settings, where corrosion can lead to significant economic losses and safety hazards (Lagrenée, M. et al., 2002).
Antileishmanial Activity
The antileishmanial activities of 1,2,4-triazole derivatives have been investigated, with some compounds showing considerable antiparasitic effects. These findings are significant for drug development efforts targeting Leishmania infections, a group of diseases that pose health risks in many parts of the world (Süleymanoğlu, Nevin et al., 2018).
Drug Design and Pharmacology
The synthesis and study of triazole derivatives have led to the discovery of compounds with potential pharmacological applications. These applications include antimicrobial, antifungal, and antiviral activities, underscoring the versatility of triazole derivatives in medicinal chemistry and drug design (Anders, E. et al., 1997).
Synthetic Methodology
Triazole derivatives are also explored for their utility in synthetic chemistry, serving as intermediates in the synthesis of more complex molecules. This includes their use in constructing heterocyclic compounds with potential for further functionalization, demonstrating the triazole core's role as a versatile building block in organic synthesis (Su-jing, Jin, 2013).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-[(3-methylthiophen-2-yl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3S/c1-7-2-3-14-9(7)6-13-5-8(4-10)11-12-13/h2-3,5H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZUGMWIJPLPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



